molecular formula C18H20N2O2 B4240672 N-[(4-METHYLPHENYL)METHYL]-4-PROPANAMIDOBENZAMIDE

N-[(4-METHYLPHENYL)METHYL]-4-PROPANAMIDOBENZAMIDE

Cat. No.: B4240672
M. Wt: 296.4 g/mol
InChI Key: IGJBKHCTWBTDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-METHYLPHENYL)METHYL]-4-PROPANAMIDOBENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 4-methylbenzyl group and a propionylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHYLPHENYL)METHYL]-4-PROPANAMIDOBENZAMIDE typically involves the following steps:

    Formation of 4-methylbenzylamine: This can be achieved by the reduction of 4-methylbenzyl cyanide using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Acylation of 4-methylbenzylamine: The 4-methylbenzylamine is then acylated with propionyl chloride in the presence of a base like triethylamine to form N-(4-methylbenzyl)propionamide.

    Coupling with 4-aminobenzamide: Finally, N-(4-methylbenzyl)propionamide is coupled with 4-aminobenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHYLPHENYL)METHYL]-4-PROPANAMIDOBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide core can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzyl derivatives.

Scientific Research Applications

N-[(4-METHYLPHENYL)METHYL]-4-PROPANAMIDOBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-4-PROPANAMIDOBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-4-(acetylamino)benzamide
  • N-(4-methylbenzyl)-4-(butyryl-amino)benzamide
  • N-(4-methylbenzyl)-4-(benzoylamino)benzamide

Uniqueness

N-[(4-METHYLPHENYL)METHYL]-4-PROPANAMIDOBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-17(21)20-16-10-8-15(9-11-16)18(22)19-12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJBKHCTWBTDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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